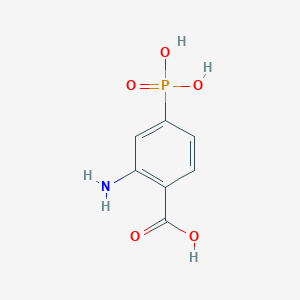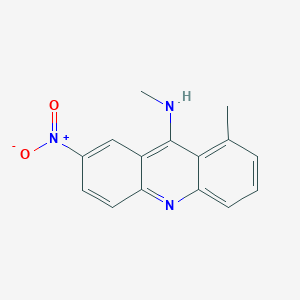![molecular formula C18H12Cl2S5 B14576237 2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] CAS No. 61522-71-2](/img/structure/B14576237.png)
2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] is a chemical compound known for its unique structure and properties This compound features a sulfur atom bridging two 1,3-dithiole rings, each substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] typically involves the reaction of 4-chlorobenzaldehyde with carbon disulfide and a base to form the corresponding dithiole. This intermediate is then reacted with sulfur dichloride to introduce the sulfur bridge, resulting in the formation of the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions and other electrophilic species, leading to the inhibition of certain enzymes or the disruption of cellular processes. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bithionol: A related compound with similar structural features, used as an antibacterial and anthelmintic agent.
Hexachlorophene: Another compound with multiple chlorine atoms, known for its antimicrobial properties.
Uniqueness
2,2’-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole] is unique due to its specific combination of sulfur and chlorine atoms, which imparts distinct chemical and biological properties
Properties
CAS No. |
61522-71-2 |
|---|---|
Molecular Formula |
C18H12Cl2S5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[[4-(4-chlorophenyl)-1,3-dithiol-2-yl]sulfanyl]-1,3-dithiole |
InChI |
InChI=1S/C18H12Cl2S5/c19-13-5-1-11(2-6-13)15-9-21-17(23-15)25-18-22-10-16(24-18)12-3-7-14(20)8-4-12/h1-10,17-18H |
InChI Key |
KEEMBXBQWIAECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(S2)SC3SC=C(S3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide](/img/structure/B14576171.png)



![2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide](/img/structure/B14576186.png)
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-[(propan-2-yl)amino]butyl phosphate](/img/structure/B14576190.png)




![6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B14576222.png)
![Methyl 2-[(3-methoxyphenyl)acetyl]benzoate](/img/structure/B14576232.png)
